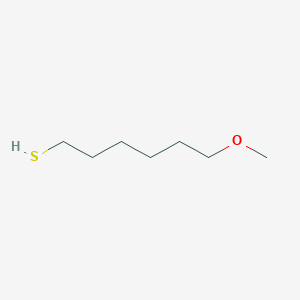

6-Methoxyhexane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxyhexane-1-thiol is a compound that is related to various research areas, including the synthesis of polymers, the preparation of hexanediol, and the derivatization of aliphatic thiols for analytical purposes. Although the provided papers do not directly discuss 6-Methoxyhexane-1-thiol, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of 6-Methoxyhexane-1-thiol.

Synthesis Analysis

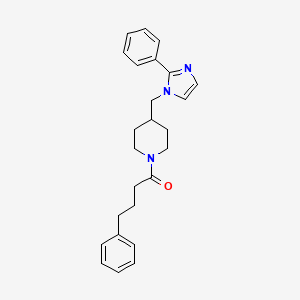

The synthesis of related compounds involves various strategies, such as phase-transfer catalysis for the alkylation of benzimidazole derivatives and the use of double-layered catalysts for the conversion of 5-hydroxymethylfurfural (HMF) to 1,6-hexanediol . These methods could potentially be adapted for the synthesis of 6-Methoxyhexane-1-thiol by considering the appropriate functional group transformations and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methoxyhexane-1-thiol has been characterized using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy . Additionally, Density Functional Theory (DFT) studies provide theoretical insights into the geometry and electronic properties of these molecules . These approaches could be applied to 6-Methoxyhexane-1-thiol to determine its structural and electronic characteristics.

Chemical Reactions Analysis

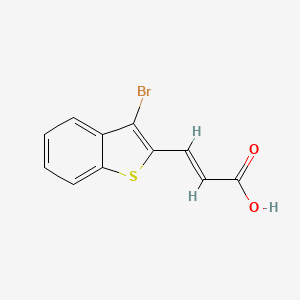

The reactivity of thiols, including those with aliphatic chains, has been explored in the context of derivatization for analytical purposes . The specific reactivity of 6-Methoxyhexane-1-thiol could be studied in similar derivatization reactions, potentially leading to the development of sensitive detection methods for this and related thiol compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, optical absorption, and fluorescence upon derivatization, have been investigated . These studies provide a foundation for understanding how the methoxy and thiol functional groups might influence the properties of 6-Methoxyhexane-1-thiol. The copolymerization behavior of methoxyhexylthiophene derivatives also offers insights into the potential applications of 6-Methoxyhexane-1-thiol in polymer science .

科学的研究の応用

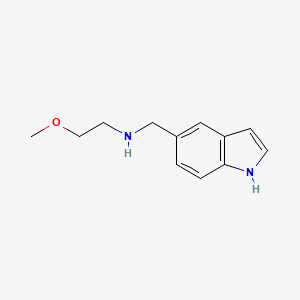

Chromatographic Analysis

6-Methoxyhexane-1-thiol and related compounds have been explored in chromatographic studies. A research conducted by Gatti et al. (1990) utilized a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This method demonstrated applications in determining thiols like cysteine in pharmaceutical formulations, highlighting its potential in biochemical and pharmaceutical analysis (Gatti et al., 1990).

Odorant Properties

The peculiar and diffusive odor of clary sage was found to derive from 1-methoxyhexane-3-thiol, a compound closely related to 6-methoxyhexane-1-thiol. Identified through mass spectrometry and confirmed by synthetic synthesis, this compound is one of the most powerful odorants known and is key to the fragrance of clary-sage flowers and distilled essential oil. This finding by Waal et al. (2002) suggests potential applications in fragrance and flavor industries (Waal et al., 2002).

Wine Fermentation and Aroma

Research on wine fermentation has identified thiols like 3-mercaptohexan-1-ol as key aroma impact compounds in wines, especially Sauvignon blanc. Harsch et al. (2013) discovered that external sources of hydrogen sulfide in grape juice can significantly increase its thiol-forming potential. This opens opportunities for enhancing thiol production in non-grape-based alcoholic beverages as well (Harsch et al., 2013).

Sensor Applications

Zaitouna et al. (2015) reported the synthesis and application of thiolated antifouling diluents in fabricating an HIV sensor. The study found that methoxy-terminated diluents, which include 6-methoxyhexane-1-thiol derivatives, were effective in reducing nonspecific binding and adsorption of contaminants, suggesting their usefulness in biosensor technology (Zaitouna et al., 2015).

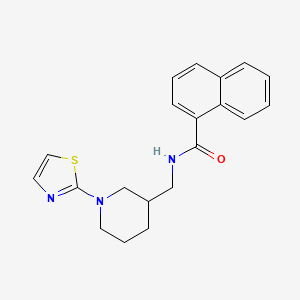

Monolayer Formation for Electrochemical Studies

A study by Zhang et al. (1998) synthesized a thiol-terminated phenylazonaphthalene derivative and used it to form a self-assembled monolayer on a gold surface for electrochemical studies. This research indicates the potential of 6-methoxyhexane-1-thiol derivatives in forming monolayers for various electrochemical applications (Zhang et al., 1998).

Liquid/Liquid Extraction in Wine Analysis

Piano et al. (2015) developed a method for determining the concentration of volatile thiols in wines using a novel liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry method. This study, while not directly using 6-methoxyhexane-1-thiol, highlights the relevance of thiol analysis in the wine industry and the potential for similar compounds in analytical methodologies (Piano et al., 2015).

Safety and Hazards

特性

IUPAC Name |

6-methoxyhexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRUKCUOVQSDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2550265.png)

![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)